2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide
Beschreibung
2-(1-Isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic heterocyclic compound featuring a fused triazoloquinoxaline core. This structure is characterized by a [1,2,4]triazolo[4,3-a]quinoxaline scaffold substituted with an isopropyl group at position 1, a ketone at position 4, and an acetamide moiety linked to a 4-methoxybenzyl group.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-14(2)20-24-25-21-22(29)26(17-6-4-5-7-18(17)27(20)21)13-19(28)23-12-15-8-10-16(30-3)11-9-15/h4-11,14H,12-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOWXQIXUIPLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step processes:
Formation of the triazoloquinoxaline core: This step often includes cyclization reactions involving quinoxaline derivatives and appropriate reagents to introduce the triazole ring.
Acylation: Introduction of the acetyl group can be achieved through acylation reactions using acyl chlorides or anhydrides.
Functionalization of side chains: The isopropyl and methoxybenzyl groups are introduced through nucleophilic substitution or alkylation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of such compounds is scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentrations. Batch reactors and continuous flow reactors are often employed to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of oxo derivatives.
Reduction: Reduction can target the oxo group on the triazoloquinoxaline core, forming hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and quinoxaline moieties.
Common Reagents and Conditions
Oxidation reagents: KMnO₄, H₂O₂
Reduction reagents: NaBH₄, LiAlH₄
Substitution reagents: Halides, alkylating agents
Major Products
Oxidation: Formation of alcohol derivatives.
Reduction: Conversion to corresponding hydroxyl or amine derivatives.
Substitution: Various alkylated products depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential enzyme inhibition activities.
Medicine: Explored for its therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in manufacturing processes.
Wirkmechanismus
Molecular Targets and Pathways
The compound operates through several mechanisms:
Enzyme inhibition: It can bind to specific enzymes, altering their activity and thus exerting therapeutic effects.
Pathway modulation: Influences key biological pathways, potentially leading to beneficial outcomes in disease treatment.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
*Calculated using ChemDraw.
Key Observations:
Core Heterocycle: The target compound’s triazoloquinoxaline core enables enhanced π-conjugation and rigidity compared to quinazoline (Compound 4a) or simple quinoxaline derivatives. This may improve target-binding specificity in kinase inhibition . Compound 4a’s quinazoline core, coupled with a bromo substituent, likely enhances electrophilicity, contributing to its antimicrobial activity .
The 4-methoxybenzyl moiety in the target compound improves lipophilicity (logP ~3.2*), favoring blood-brain barrier penetration relative to Compound 4a’s thiazolidinone group (logP ~2.5).
Synthetic Complexity :
- Compound 4a’s synthesis involves harsh conditions (anhydrous ZnCl₂, prolonged heating), whereas the target compound may require milder cyclocondensation steps, reducing byproduct formation .
Pharmacological and Physicochemical Comparison
Table 2: Pharmacological Data*
*Data extrapolated from structural analogs; experimental validation required.
Key Findings:
- The target compound ’s superior logP and bioavailability predictions suggest improved pharmacokinetics over Compound 4a.
- The 4-methoxybenzyl group may enhance metabolic stability by resisting oxidative demethylation, a common issue with simpler benzyl groups.
Biologische Aktivität
The compound 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide is a member of the triazoloquinoxaline family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a triazoloquinoxaline moiety combined with an acetamide functional group. The molecular formula is with a molecular weight of 417.5 g/mol. Its unique architecture may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₁N₅O₂ |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 1357833-55-6 |
Biological Activity
Research indicates that compounds within the triazoloquinoxaline class exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties. For instance, triazole derivatives have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Several studies report that triazoloquinoxaline derivatives exhibit cytotoxic effects on cancer cell lines. For example, derivatives have been evaluated for their ability to inhibit cell proliferation in various tumor models .
- Antiviral Activity : Some studies have highlighted the antiviral potential of triazoloquinoxaline compounds, suggesting their efficacy against specific viral infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : Some derivatives have shown the ability to bind to DNA or interfere with DNA replication processes, contributing to their anticancer effects.
- Receptor Modulation : The compound may interact with specific cellular receptors involved in signaling pathways related to inflammation and immune responses.
Case Studies
A notable study conducted on related triazoloquinoxaline compounds revealed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various pathogens . Another investigation focused on the anticancer properties of quinazoline derivatives demonstrated potent activity against multiple cancer cell lines, underscoring the therapeutic potential of structurally similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
